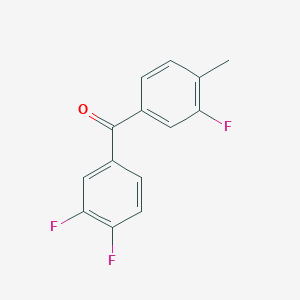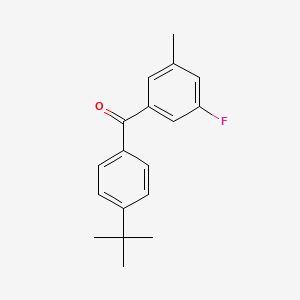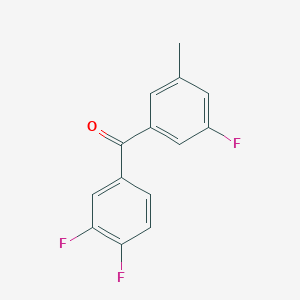
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a propyl ester and a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4, OsO4, or CrO3/Py.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential anticancer activity and other therapeutic applications.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate include:
1,3-Dioxanes: These compounds share the 1,3-dioxolane ring structure and are used in similar applications.
Benzo[d][1,3]dioxole derivatives: These compounds have similar structural motifs and are investigated for their biological and pharmaceutical applications.
Indole derivatives: These compounds have diverse biological activities and are used in drug design and development.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a propyl ester, and a 1,3-dioxolane ring. This unique structure provides specific chemical and biological properties that make it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWARJZHYNFAIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641885 |
Source


|
| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-11-7 |
Source


|
| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














